3-Fluoro-5-methylbenzaldehyde
Overview
Description
3-Fluoro-5-methylbenzaldehyde is an organic compound with the chemical formula C8H7FO and a molecular weight of 138.14 g/mol . It is a colorless to pale yellow liquid with a distinctive aroma. This compound is soluble in organic solvents such as alcohols and ethers but is hardly soluble in water . It is commonly used as an ingredient in fragrances and flavors due to its unique scent .
Preparation Methods
3-Fluoro-5-methylbenzaldehyde can be synthesized through the fluorination of p-methylbenzaldehyde. This reaction is typically carried out at elevated temperatures, ranging from 150°C to 200°C, in the presence of a suitable catalyst or fluorinating agent . Another method involves the reaction of 3-fluorotoluene with formaldehyde under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-5-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluoro-5-methylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Fluoro-5-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets, such as aldehyde dehydrogenases. These enzymes catalyze the oxidation of aldehydes to carboxylic acids. The compound’s fluorine atom can influence its reactivity and binding affinity to these enzymes, affecting the overall reaction kinetics and pathways .
Comparison with Similar Compounds
3-Fluoro-5-methylbenzaldehyde can be compared with other similar compounds, such as:
3-Fluoro-4-methylbenzaldehyde: Similar in structure but with the methyl group in a different position, leading to different chemical properties and reactivity.
3-Fluoro-5-chlorobenzaldehyde: Contains a chlorine atom instead of a methyl group, resulting in different reactivity and applications.
3-Fluoro-5-methylbenzoic acid: The oxidized form of this compound, used in different chemical and industrial applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
3-fluoro-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPITUUQKCGWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380940 | |
Record name | 3-Fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189628-39-5 | |
Record name | 3-Fluoro-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189628-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methylbenzaldehyde 99% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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